PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt)
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Overview
Description
PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt): is a synthetic analog of natural phosphatidylinositol (PtdIns) featuring saturated C16:0 fatty acids at the sn-1 and sn-2 positions. It shares the same inositol and diacylglycerol (DAG) stereochemistry as the natural compound. PtdIns-(3,4,5)-P3 plays a crucial role in cellular signaling pathways by regulating various cellular processes .
Scientific Research Applications
PtdIns-(3,4,5)-P3 is extensively studied due to its critical roles:
Cell Signaling: Regulates cell growth, survival, and proliferation.
Metabolism: Influences glucose homeostasis and lipid metabolism.
Immune Response: Modulates immune cell activation and function.
Cancer Research: Implicated in cancer progression and metastasis.
Mechanism of Action
Target of Action
The primary target of PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) is the phosphatidylinositol (PtdIns) phosphates . These phosphates represent a small percentage of total membrane phospholipids but play a critical role in the generation and transmission of cellular signals .
Mode of Action
PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) interacts with its targets by being incorporated into membrane lipids . It can bind to important proteins such as Group IV cPLA2 and PLCδ1, enhancing their adherence to the membrane and increasing the rate of substrate hydrolysis .
Biochemical Pathways
PtdIns is phosphorylated to mono- (PtdIns-P; PIP), di- (PtdIns-P2; PIP2) and triphosphates (PtdIns-P3; PIP3) . The natural compound is the product of PtdIns-4-phosphate 5-kinase acting on PtdIns-(4)-P1 . Hydrolysis of PtdIns-(4,5)-P2 by phosphoinositide (PI)-specific phospholipase C generates inositol triphosphate (IP3) and diacylglycerol (DAG) . These are key second messengers in an intricate biochemical signal transduction cascade .
Pharmacokinetics
It is known that the compound is a synthetic analog of natural phosphatidylinositol (ptdins) containing c16:0 fatty acids at the sn-1 and sn-2 positions .
Result of Action
The result of the action of PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) is the generation of key second messengers, inositol triphosphate (IP3) and diacylglycerol (DAG), which are part of a complex biochemical and signal transduction cascade .
Action Environment
The action of PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) is influenced by the environment of the cell membrane where it is incorporated. The presence of specific proteins such as Group IV cPLA2 and PLCδ1 in the membrane can enhance the adherence of the compound to the membrane and increase the rate of substrate hydrolysis .
Safety and Hazards
Future Directions
PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) is intended for use as an internal standard for the quantification of PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) by GC- or LC-MS . This suggests that it could be used in future research to better understand the role of PtdIns-(3,4,5)-P3 in cellular signaling.
Biochemical Analysis
Biochemical Properties
PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) is involved in intricate biochemical signal transduction cascades . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is the product of PtdIns-4-phosphate 5-kinase acting on PtdIns-(4)-P1 . The nature of these interactions is complex and involves multiple steps of phosphorylation and dephosphorylation .
Cellular Effects
PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it is involved in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which are key second messengers .
Molecular Mechanism
The molecular mechanism of action of PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, hydrolysis of PtdIns-(4,5)-P2 by phosphoinositide (PI)-specific phospholipase C generates IP3 and DAG .
Metabolic Pathways
PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes:: The synthesis of PtdIns-(3,4,5)-P3 involves the following steps:
Starting Material: Phosphatidylinositol (PtdIns) serves as the starting material.
Phosphorylation: PtdIns undergoes phosphorylation at the 3, 4, and 5 positions using specific kinases.
Lipid Modification: The resulting PtdIns-(3,4,5)-P3 is modified with palmitoyl groups at the sn-1 and sn-2 positions.
Sodium Salt Formation: The final compound is converted to its sodium salt form for stability and solubility.
Industrial Production:: Industrial production methods typically involve enzymatic or chemical synthesis, followed by purification and formulation into a stable product.
Chemical Reactions Analysis
Reactions:: PtdIns-(3,4,5)-P3 can undergo various reactions, including:
Phosphorylation: Further phosphorylation to generate other inositol phosphates.
Hydrolysis: Cleavage by phosphoinositide-specific phospholipase C to produce inositol triphosphate (IP3) and DAG.
Phosphorylation Kinases: Enzymes such as PI3-kinase.
Phospholipase C: Enzyme responsible for hydrolysis.
Solvents: Organic solvents like chloroform and methanol.
Major Products:: The major products include PtdIns-(3,4,5)-P3 itself, as well as its hydrolysis products (IP3 and DAG).
Comparison with Similar Compounds
PtdIns-(3,4,5)-P3 is unique in its specific phosphorylation pattern and role in PI3K/Akt signaling. Similar compounds include PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (sodium salt) and PtdIns-(1,2-dipalmitoyl) (ammonium salt) .
Properties
IUPAC Name |
tetrasodium;[(1S,2S,4S,5R)-3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2,4-dihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H82O22P4.4Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)57-31-33(59-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-58-67(55,56)63-38-36(44)39(60-64(46,47)48)41(62-66(52,53)54)40(37(38)45)61-65(49,50)51;;;;/h33,36-41,44-45H,3-32H2,1-2H3,(H,55,56)(H2,46,47,48)(H2,49,50,51)(H2,52,53,54);;;;/q;4*+1/p-4/t33-,36+,37+,38?,39-,40+,41?;;;;/m1..../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHWJEMVEFYEGE-GQDGIFEPSA-J |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H78Na4O22P4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1138.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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